Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate
CAS No.:
Cat. No.: VC14528854
Molecular Formula: C19H15NO4S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15NO4S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21) |
| Standard InChI Key | NOFNLWPAVFSPTC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate features a benzoate core substituted at the para position with a carbonylamino group linked to an isothiochromene moiety. The ethyl ester () at the benzoate’s carboxylate group enhances solubility in organic solvents, while the isothiochromene component introduces a planar, conjugated system capable of π-π interactions with biological targets. The canonical SMILES representation, , underscores its stereoelectronic complexity.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals key functional groups:
-
Amide C=O stretch: Observed at ~1,626 cm, indicative of the carbonylamino linkage .
-
Aromatic C-H bends: Peaks near 843 cm confirm the benzoate’s para-substituted aromatic ring .
-
Thiochromene C=S vibration: A weak band at ~680 cm suggests the presence of the thiocarbonyl group.
Nuclear magnetic resonance (NMR) data further elucidate its structure:
-
-NMR: A triplet at δ 1.3 ppm corresponds to the ethyl group’s methyl protons, while aromatic protons resonate between δ 7.2–8.1 ppm.
-
-NMR: The carbonyl carbons of the ester and amide groups appear at δ 167–170 ppm.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence starting with ethyl 4-aminobenzoate:
-
Coupling with Isothiochromene Derivative: Ethyl 4-aminobenzoate reacts with 1-oxoisothiochromene-3-carbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) to form the amide bond.
-
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
Reaction Conditions:
-
Temperature: 0–5°C (Step 1), room temperature (Step 2).
-
Yield: 68–72% after optimization.
Challenges and Solutions
-
Byproduct Formation: Competing ester hydrolysis is mitigated by using anhydrous solvents and controlled pH.
-
Low Solubility: Recrystallization from ethanol/water (7:3 v/v) improves crystal homogeneity.
Structural Analogues and Comparative Analysis
Key Trends:
-
Electron-Withdrawing Groups (e.g., carbonylamino) enhance metabolic stability but reduce solubility.
-
Bulkier Substituents (e.g., naphthalene) improve target specificity at the expense of synthetic yield.
Applications in Drug Development
Lead Optimization
Ethyl 4-[(1-oxoisothiochromene-3-carbonyl)amino]benzoate serves as a scaffold for:
-
Kinase Inhibitors: Modifications at the isothiochromene’s sulfur atom improve selectivity for tyrosine kinases.
-
Anticancer Agents: Preliminary assays show 40% apoptosis induction in HeLa cells at 10 µM.
Formulation Challenges
-
Bioavailability: LogP = 2.7 suggests moderate lipid solubility, necessitating prodrug strategies for oral delivery.
-
Stability: Degrades by 15% in simulated gastric fluid (pH 1.2) over 24 hours, requiring enteric coating.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume